

## Structure-activity relationship of LAU159

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Compound of Interest		
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An In-Depth Technical Guide to the Structure-Activity Relationship of IKM-159, a Subtype-Selective AMPA Receptor Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the structure-activity relationship (SAR) of IKM-159, a subtype-selective inhibitor of the (S)-2-amino-3-(3-hydroxy-5-methyl-4-isoxazolyl)propionic acid (AMPA)-type ionotropic glutamate receptor. The information presented herein is crucial for the rational design of novel, more potent, and selective neurological agents.

## **Core Structure and Activity**

IKM-159 is a potent neuronal agent whose activity is intrinsically linked to its unique chemical architecture. The core structure of IKM-159 features a complex ring system, and modifications to this structure have been shown to significantly impact its biological activity. The C-ring, in particular, has been identified as a critical component for maintaining its inhibitory effects on AMPA receptors.[1]

## **Structure-Activity Relationship of C-Ring Analogs**

A study focused on the diverted synthesis and biological evaluation of four C-ring analogs of IKM-159 has provided significant insights into its SAR.[1] The research demonstrated that the integrity and specific functionalities of the C-ring are paramount for the neuronal activity of IKM-159.[1]

### **Quantitative Data Summary**



The following table summarizes the key analogs synthesized and their observed in vivo activity after intracerebroventricular injection in mice. The data clearly indicates that even minor modifications to the C-ring can lead to a substantial loss of activity.

Analog	C-Ring Modification	Retained Motor Activity Suppression	Reference
3	Ether analog	Yes	[1]
4	Introduction of an oxo group	Significant loss of activity	[1]
5	Introduction of an oxo group	Significant loss of activity	
6	Cleavage of the C-ring	Significant loss of activity	_

## **Experimental Protocols**

The following methodologies were employed in the synthesis and biological evaluation of the IKM-159 analogs.

### **Synthesis of IKM-159 Analogs**

The synthesis of the C-ring analogs of IKM-159 (analogs 3-6) was achieved through a diverted synthesis strategy starting from iodinated 7-oxanorbornene 7. A common intermediate, 13, was utilized to generate the different analogs over 8-11 steps, with overall yields ranging from 7.0% to 33%. Key reactions in this synthetic pathway include the anti-Wacker reaction and a domino metathesis reaction.

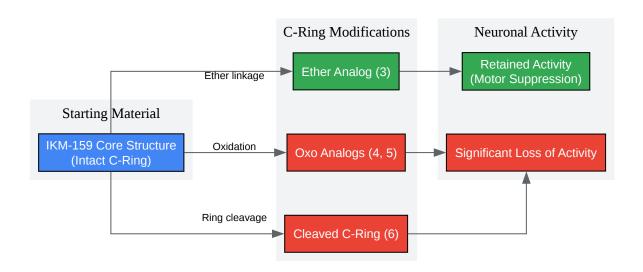
#### In Vivo Biological Evaluation

The neuronal activity of the synthesized analogs was assessed in mice via intracerebroventricular injection. The primary endpoint for activity was the suppression of motor activity. This in vivo model provides a direct measure of the central nervous system effects of the compounds.



# Visualizing the Structure-Activity Relationship

The logical relationship between the structural modifications of the C-ring and the resulting neuronal activity of IKM-159 is depicted in the following diagram.



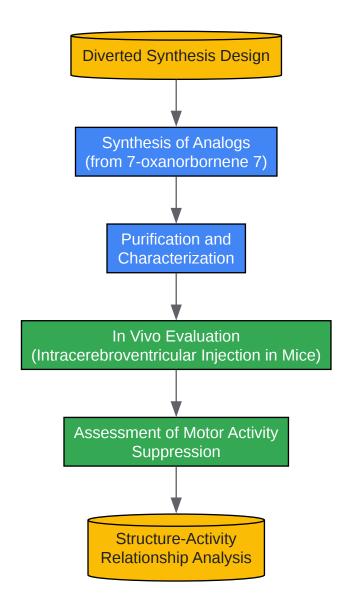
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Caption: Structure-activity relationship of IKM-159 C-ring analogs.

## **Experimental Workflow**

The general workflow for the synthesis and evaluation of IKM-159 analogs is outlined below.





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Caption: Experimental workflow for IKM-159 analog synthesis and evaluation.

## Conclusion

The structure-activity relationship of IKM-159 is highly sensitive to modifications within its C-ring. The introduction of polar groups, such as an oxo functionality, or the disruption of the ring's integrity through cleavage, leads to a significant reduction in its neuronal activity. Conversely, the conversion to an ether analog retains the desired biological effect, suggesting that while the overall topology of the ring is crucial, some degree of modification is tolerated. These findings provide a clear roadmap for future drug design efforts aimed at developing novel AMPA receptor inhibitors with improved therapeutic profiles. Further exploration of



modifications that maintain the C-ring's conformational integrity while introducing other favorable properties is a promising avenue for research.

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#### References

- 1. Structure-activity relationships of IKM-159: Diverted synthesis and biological evaluation of a series of C5-oxy analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
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